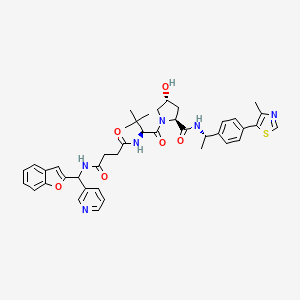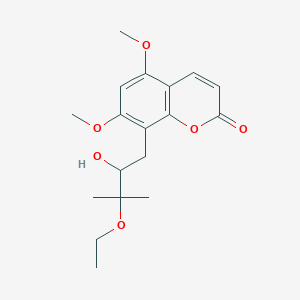
mGluR2 modulator 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
mGluR2 modulator 3: is a potent positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). This compound has shown significant activity in various psychosis disease models, including methamphetamine-induced hyperactivity and mescaline-induced scratching in mice . The modulation of mGluR2 is of great interest in the field of neuroscience due to its potential therapeutic applications in treating psychiatric disorders such as schizophrenia and depression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mGluR2 modulator 3 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: mGluR2 modulator 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Reagents: Sodium hydroxide, potassium cyanide.
Electrophilic Reagents: Sulfuric acid, hydrochloric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: mGluR2 modulator 3 is used in chemical research to study the modulation of metabotropic glutamate receptors and their role in various biochemical pathways.
Biology: In biological research, this compound is used to investigate the effects of mGluR2 modulation on cellular signaling and neurotransmission.
Medicine: this compound has shown potential therapeutic applications in treating psychiatric disorders such as schizophrenia and depression. It is currently being studied in clinical trials to evaluate its efficacy and safety in these conditions .
Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new drugs targeting metabotropic glutamate receptors.
Mechanism of Action
mGluR2 modulator 3 exerts its effects by binding to the metabotropic glutamate receptor 2 and enhancing its activity. This modulation leads to changes in the signaling pathways associated with the receptor, including the inhibition of cyclic adenosine monophosphate (cAMP) production and the activation of downstream effectors such as protein kinase A (PKA) . The compound’s ability to modulate mGluR2 activity has been linked to its therapeutic effects in psychiatric disorders .
Comparison with Similar Compounds
Biphenylindanone A (BINA): Another positive allosteric modulator of mGluR2 with similar therapeutic potential.
LY-487,379: A structurally distinct mGluR2 positive allosteric modulator with comparable effects.
CBiPES: A compound with a similar chemical scaffold to LY-487,379 and BINA.
Uniqueness: mGluR2 modulator 3 is unique due to its specific binding affinity and efficacy in modulating mGluR2 activity. Its distinct chemical structure and pharmacokinetic properties make it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C21H25N3O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperidin-1-yl]methyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C21H25N3O/c1-23-19-9-5-4-8-18(19)22-21(23)15-24-13-11-16(12-14-24)17-7-3-6-10-20(17)25-2/h3-10,16H,11-15H2,1-2H3 |
InChI Key |
MJDLYRJRCRLNGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCC(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)







![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12401421.png)


![5-bromo-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401426.png)

